2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

Catalog No.
S719041
CAS No.
478030-66-9
M.F
C12H8F3NO2S
M. Wt
287.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carbo...

Hit-to-lead programs often struggle with rapid oxidative metabolism and rigid scaffolds. 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid (CAS 478030-66-9) addresses these issues:

  • meta-CF3 reduces CYP450 oxidation, improving metabolic stability.
  • Methylene linker ensures flexibility, allowing optimal CF3 positioning.
  • Carboxylic acid handle enables robust amide couplings.

CAS Number

478030-66-9

Product Name

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18)

InChI Key

MJNOMNDFRZBRQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O

Synonyms

2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid, 2-(3-Trifluoromethylbenzyl)thiazole-4-carboxylic acid, 2-(3-Trifluoromethylbenzyl)-4-thiazolecarboxylic acid, 2-(m-CF3-benzyl)thiazole-4-carboxylic acid, 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

Purity

≥95%

Package Size

0.25 g, 1 g, 5 g

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid (CAS: 478030-66-9) is a specialized, fluorinated heterocyclic building block primarily procured for hit-to-lead optimization in medicinal chemistry and advanced agrochemical synthesis. The molecule features a versatile thiazole-4-carboxylic acid core, which serves as a robust scaffold for amide couplings and heterocycle formations. The critical procurement value lies in the 3-(trifluoromethyl)benzyl moiety: the trifluoromethyl (CF3) group provides substantial enhancements in lipophilicity and metabolic resistance, while the methylene bridge ensures conformational flexibility. This specific substitution pattern is selected when downstream applications require a precise spatial projection of a bulky, electron-withdrawing group to occupy hydrophobic sub-pockets without compromising the processability of the carboxylic acid handle [1].

Research Fit

1 Heterocyclic building block with meta-CF3 substitution for medicinal chemistry SAR
2 Predicted physicochemical profile supports ADME and CNS target exploration
3 Solid form with reported melting point facilitates reproducible research handling

Substituting this specific building block with more common analogs, such as the unsubstituted 2-benzyl-1,3-thiazole-4-carboxylic acid or the rigid 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, introduces severe downstream liabilities. Omitting the CF3 group drastically increases the susceptibility of the benzyl ring to CYP450-mediated oxidation, leading to rapid metabolic clearance of the final synthesized compounds. Conversely, utilizing the direct aryl analog (lacking the methylene linker) forces the molecule into a rigid, planar conformation that not only reduces solubility in standard coupling solvents like DMF, but also prevents the CF3 group from adopting the necessary dihedral angles to navigate angled binding pockets. Furthermore, substituting with the para-CF3 isomer alters the steric vector by approximately 60 degrees, frequently resulting in severe steric clashes within target receptors [1].

Substitution Risk

  • Ortho-CF3 isomer Altered intramolecular H-bonding may shift lipophilicity and membrane permeability relative to meta-isomer
  • Para-CF3 isomer Different substitution geometry may affect target binding and SAR interpretation in enzyme assays
  • Direct phenyl-thiazole analogs Absence of benzyl spacer changes conformational flexibility and pharmacophore mapping

Metabolic Stability Enhancement via Meta-CF3 Substitution

The incorporation of the strongly electron-withdrawing CF3 group on the benzyl ring significantly deactivates the aromatic system toward oxidative metabolism compared to the unfluorinated baseline[1].

Evidence DimensionCYP450-mediated aromatic oxidation rate (Intrinsic Clearance)
Target Compound DataMeta-CF3 substituted benzyl derivatives demonstrate high metabolic stability
Comparator Or BaselineUnsubstituted 2-benzyl-1,3-thiazole-4-carboxylic acid derivatives
Quantified Difference>3-fold reduction in intrinsic clearance (CLint) in downstream active pharmaceutical ingredients
ConditionsHuman liver microsome (HLM) stability assays of downstream amide derivatives

Procuring the CF3-substituted building block is essential for overcoming early-stage pharmacokinetic liabilities, directly reducing the need for costly downstream redesigns.

Lipophilicity (LogP)
Data to verify
meta cLogP = 3.2 ± 0.4
ortho cLogP = 2.9 ± 0.3
para cLogP = 3.0 ± 0.2
Δ = +0.3 / +0.2
Supports permeability prediction context
In silico consensus; experimental validation recommended

Enhanced Processability via Methylene Linker Flexibility

The sp3-hybridized methylene bridge in the benzyl moiety disrupts the extended planarity seen in direct aryl-thiazole attachments, lowering the crystal lattice energy and improving solvation [1].

Evidence DimensionSolubility in polar aprotic solvents (e.g., DMF, NMP)
Target Compound DataFlexible benzyl linker allows high-concentration solvation
Comparator Or Baseline2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (direct aryl attachment)
Quantified DifferenceEstimated 30-50% improvement in solubility during standard coupling reactions
ConditionsStandard peptide coupling workflows (e.g., HATU/DIPEA at room temperature)

Higher solubility directly translates to improved reaction kinetics, higher coupling yields, and fewer purification bottlenecks in parallel synthesis workflows.

Ionization (pKa)
Data to verify
meta pKa = 3.75 ± 0.10
ortho pKa = 3.65 ± 0.10
ΔpKa = +0.10
Influences ionization state and solubility prediction
Predicted; validate experimentally

Precision Spatial Projection vs. Para-Isomers

The meta-positioning of the CF3 group provides a distinct spatial trajectory that is non-interchangeable with the para-isomer when targeting specific hydrophobic sub-pockets[1].

Evidence DimensionTarget affinity (IC50/Ki) retention in sterically constrained pockets
Target Compound DataMeta-CF3 isomer projects at a ~120° angle relative to the linker
Comparator Or Baseline2-[4-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid (Para-CF3 isomer, ~180° projection)
Quantified DifferenceCan rescue or improve target affinity by 10- to 100-fold depending on pocket topology
ConditionsStructure-activity relationship (SAR) profiling in receptor binding assays

Selecting the exact meta-isomer is critical for avoiding steric clashes in narrow binding sites, ensuring the success of the screening campaign.

Melting Point
Head-to-head
meta 123–125 °C
ortho 98–100 °C
ΔT = +23 to +27 °C
Higher thermal stability supports handling
Experimental measurement
MBL Inhibition
Class-level
Inferred >5-fold improvement over analogs lacking meta-CF3
Privileged scaffold context; verify directly
SAR from patent literature; no direct IC50 available

Hit-to-Lead Optimization in Medicinal Chemistry

Highly suited for synthesizing thiazole-based drug candidates where the meta-CF3 group is required to improve metabolic stability and membrane permeability without sacrificing target affinity [1].

Agrochemical Active Ingredient Development

Serves as a core scaffold for novel fungicides or insecticides, utilizing the CF3 group to enhance environmental persistence and cuticular penetration[2].

Fluorine-19 NMR Probe Synthesis

Acts as a versatile precursor for 19F-NMR probes, where the chemically equivalent fluorine atoms in the CF3 group provide a strong, distinct signal for high-throughput binding assays[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS target lead optimization studies
Predicted CNS MPO profile (lipophilicity, ionization)
Blood-brain barrier permeability assays in vitro
Antibacterial adjuvant SAR exploration
Thiazole-4-carboxylic acid MBL inhibitor pharmacophore
Enzymatic inhibition assays (VIM-2, NDM-1)
Agrochemical lead generation
Meta-CF3 benzyl substitution for physicochemical profile
Pest/weed target screening and selectivity
Metal-organic framework (MOF) synthesis
Carboxylic acid functionality and thermal stability
Material processing and stability testing

XLogP3

3.7

Wikipedia

2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

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